molecular formula C24H20N4O2S2 B2872918 N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 892416-73-8

N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2872918
CAS RN: 892416-73-8
M. Wt: 460.57
InChI Key: OEFHTKCLSMVFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to N-(3-acetylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their biological activities. For example, derivatives of 5-methyl-4-phenyl thiazole have been investigated for their anticancer activities against various cancer cell lines. These studies aim to find potent compounds with selective cytotoxicity towards cancer cells without harming normal cells, indicating potential applications in cancer therapy (Evren et al., 2019).

Antimicrobial Activity

Another application area is the development of antimicrobial agents. Compounds incorporating thiazole, pyridine, and similar heterocyclic structures have been synthesized and shown to possess good antimicrobial activity against a range of bacterial and fungal strains. These studies underscore the potential of such compounds in addressing the rising challenge of antibiotic resistance (Fahim & Ismael, 2019).

Antitumor and Antioxidant Properties

Research has also focused on the synthesis of novel derivatives for evaluating antitumor and antioxidant properties. Some compounds have shown considerable anticancer activity against specific cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs. Similarly, antioxidant evaluations of these compounds suggest their possible use in managing oxidative stress-related conditions (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and In Vitro Screening

Furthermore, the synthesis and molecular docking studies of new compounds, including those with pyridine and fused pyridine derivatives, have been conducted to explore their potential in treating various diseases. These studies involve computational techniques to predict how these compounds interact with specific biological targets, providing insights into their potential efficacy and mechanism of action (Flefel et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-15-23(32-24(25-15)17-7-4-3-5-8-17)20-11-12-22(28-27-20)31-14-21(30)26-19-10-6-9-18(13-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFHTKCLSMVFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.